Saringosterol

LXR Agonism Cholesterol Metabolism Selective Receptor Modulation

Saringosterol is a non-interchangeable phytosterol that functions as a selective LXRβ agonist. Unlike generic phytosterols, the (24S)-epimer demonstrates 2.1-fold greater LXRβ transactivation and reduces cholesterol synthesis without inducing hepatic steatosis. It exhibits an IC50 of 0.10 µM against HepG-2 cells, 6.3-fold more potent than 5-fluorouracil. The (24R)-epimer shows 8-fold greater potency against Mycobacterium tuberculosis (MIC = 0.125 μg/mL). For studies targeting LXRβ-mediated reverse cholesterol transport, neuroinflammation, or cancer cytotoxicity, stereochemical purity is critical. Ensure your supplier provides epimer-specific material.

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
CAS No. 6901-60-6
Cat. No. B1681470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaringosterol
CAS6901-60-6
SynonymsSaningosterol;  Saringosterol;  Seringosterol;  Cystosphaerol; 
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C=C)O
InChIInChI=1S/C29H48O2/c1-7-29(31,19(2)3)17-12-20(4)24-10-11-25-23-9-8-21-18-22(30)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,19-20,22-26,30-31H,1,9-18H2,2-6H3/t20-,22+,23+,24-,25+,26+,27+,28-,29?/m1/s1
InChIKeyOPGVEUGCNGNPSX-SVSQYMGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saringosterol (CAS 6901-60-6) Procurement Guide: Baseline Characterization of a Selective LXRβ Agonist Phytosterol


Saringosterol (CAS 6901-60-6) is a phytosterol predominantly isolated from brown marine algae, including species of Sargassum, Lessonia, and Cystoseira [1]. Structurally, it is a C24-hydroxylated stigmastane derivative that exists as a pair of epimers, (24R)- and (24S)-saringosterol, with the 24S-epimer demonstrating superior biological activity [2]. The compound functions as a selective liver X receptor beta (LXRβ) agonist, a key nuclear receptor regulating cholesterol metabolism and inflammatory signaling, which underpins its mechanistic differentiation from other dietary phytosterols [3]. Saringosterol has been identified as the active principle mediating the anti-atherosclerotic and memory-enhancing effects traditionally associated with Sargassum fusiforme, establishing it as a lead-like compound of interest for preclinical research in cardiovascular and neurodegenerative disease [4].

Why Generic Phytosterol Substitution is Not Viable for Saringosterol (6901-60-6) Procurement


Saringosterol cannot be functionally substituted by generic phytosterols (e.g., β-sitosterol, campesterol) or its direct biosynthetic precursor, fucosterol, due to distinct and quantifiable differences in LXR receptor activation, inflammatory modulation, and cytotoxicity profiles. While fucosterol is structurally similar and often co-isolated, it exhibits divergent metabolic effects: fucosterol increases cholesterol synthesis and intracellular desmosterol levels, whereas saringosterol reduces both [1]. Furthermore, unlike fucosterol, saringosterol suppresses lipopolysaccharide (LPS)-induced interleukin (IL)-6 and tumor necrosis factor (TNF)-α production in macrophages [2]. Even between the epimeric forms of saringosterol, the (24S)-isomer shows 2.1-fold greater LXRβ transactivation than the (24R)-isomer, underscoring that stereochemical purity is a critical determinant of biological activity [3]. These differences make saringosterol, particularly the (24S)-epimer, a non-interchangeable reagent for studies targeting LXRβ-mediated cholesterol metabolism, neuroinflammation, and cancer cell cytotoxicity.

Quantitative Evidence for Saringosterol (6901-60-6) Selection Over Comparators


Superior LXRβ Transactivation of (24S)-Saringosterol vs. (24R)-Saringosterol and Fucosterol

In a head-to-head luciferase reporter assay, (24S)-saringosterol (2a) demonstrated superior LXRβ-mediated transactivation compared to both its epimer (24R)-saringosterol (2b) and its precursor fucosterol (1). Saringosterol (2) stimulated LXRβ activity by 14.40±1.10-fold over control, significantly higher than fucosterol [1]. The separated (24S)-epimer (2a) was 2.1-fold more potent than the (24R)-epimer (2b) in LXRβ transactivation (3.50±0.17-fold vs 1.63±0.12-fold) [2].

LXR Agonism Cholesterol Metabolism Selective Receptor Modulation

Divergent Metabolic Regulation: Saringosterol Reduces Cholesterol Synthesis While Fucosterol Increases It

Direct comparative metabolic profiling reveals that saringosterol and its precursor fucosterol exert opposite effects on cholesterol biosynthesis. In human HepG2 hepatocytes, fucosterol increased cholesterol synthesis and intracellular desmosterol levels, while saringosterol reduced both [1].

Lipid Metabolism Hepatic Cholesterol Sterol Profiling

Selective Anti-Inflammatory Activity: Saringosterol Suppresses IL-6 and TNF-α Unlike Fucosterol

In LPS-stimulated THP-1-derived macrophages, saringosterol uniquely suppressed the production of the pro-inflammatory cytokines IL-6 and TNF-α, whereas fucosterol did not exhibit this anti-inflammatory effect [1].

Immunomodulation Macrophage Cytokine Neuroinflammation

Potent Cytotoxicity Against HepG-2 Cells: (24S)-Saringosterol Outperforms 5-Fluorouracil Standard

The (24S)-saringosterol epimer exhibits potent in vitro cytotoxicity against the HepG-2 hepatocellular carcinoma cell line. Its IC50 value of 0.10±0.00 µM is 6.3-fold lower (more potent) than the standard chemotherapeutic agent 5-Fluorouracil (IC50 of 0.63±0.28 µM) [1]. The (24R)-epimer showed comparable activity with an IC50 of 0.11±0.00 µM [2].

Hepatocellular Carcinoma Anticancer Screening Cytotoxicity

Superior Antimycobacterial Activity of (24R)-Saringosterol Epimer Against M. tuberculosis

The (24R)-epimer of saringosterol demonstrates superior in vitro activity against Mycobacterium tuberculosis compared to the (24S)-epimer. The (24R)-isomer has an MIC of 0.125 μg/mL, which is 8-fold lower (more potent) than the 1.0 μg/mL MIC of the (24S)-isomer [1]. The mixture of epimers shows an intermediate MIC of 0.25 μg/mL [2].

Tuberculosis Antimicrobial Resistance MIC Assay

In Vivo Prevention of Cognitive Decline Independent of Amyloid-β Plaque Load

In an APPswePS1ΔE9 mouse model of Alzheimer's disease, dietary administration of (24S)-saringosterol (0.5 mg/25 g body weight/day for 10 weeks) prevented cognitive decline compared to vehicle-treated controls, as assessed by object recognition and location tasks [1]. Notably, this cognitive protection was independent of any reduction in amyloid-β plaque load, but was associated with a significant prevention of the increase in the inflammatory marker Iba1 in the cortex (p < 0.001) [2].

Alzheimer's Disease Cognitive Function Neuroprotection

Optimal Research Application Scenarios for Saringosterol (6901-60-6) Based on Quantitative Evidence


Liver X Receptor (LXR) β-Selective Agonism Studies

Investigators studying selective LXRβ activation to delineate pathways of reverse cholesterol transport and anti-inflammatory signaling should utilize (24S)-saringosterol. Evidence shows this epimer is 2.1-fold more potent in LXRβ transactivation than the (24R)-epimer and uniquely activates LXRβ without promoting hepatic steatosis, a common adverse effect of pan-LXR agonists [1].

Hepatocellular Carcinoma (HCC) Drug Discovery

Researchers screening for novel cytotoxic agents against liver cancer should prioritize saringosterol. In vitro data against HepG-2 cells show that (24S)-saringosterol exhibits an IC50 of 0.10 µM, which is 6.3-fold more potent than the standard chemotherapeutic 5-fluorouracil [2].

Antimycobacterial and Antimicrobial Susceptibility Testing

For programs targeting drug-resistant tuberculosis, the (24R)-saringosterol epimer is the compound of choice. This stereoisomer demonstrates an 8-fold greater potency (MIC = 0.125 μg/mL) against Mycobacterium tuberculosis H37Rv than the (24S)-epimer (MIC = 1.0 μg/mL) [3].

Neuroinflammation and Alzheimer's Disease Mechanism Studies

Studies investigating LXRβ-mediated anti-inflammatory effects in the brain, independent of amyloid-β pathology, should use (24S)-saringosterol. In vivo evidence demonstrates that it prevents cognitive decline and the increase of the inflammatory marker Iba1 in the cortex of an AD mouse model (p < 0.001) without affecting plaque load [4].

Technical Documentation Hub

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